2-((2-Nitrophenyl)thio)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Nitrophenyl)thio)acetaldehyde is an organic compound with the molecular formula C8H7NO3S It is characterized by the presence of a nitrophenyl group attached to a thioacetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Nitrophenyl)thio)acetaldehyde typically involves the reaction of 2-nitrothiophenol with chloroacetaldehyde under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((2-Nitrophenyl)thio)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The thio group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the thio group under basic conditions.
Major Products Formed
Oxidation: 2-((2-Nitrophenyl)thio)acetic acid.
Reduction: 2-((2-Aminophenyl)thio)acetaldehyde.
Substitution: Various thioether derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2-Nitrophenyl)thio)acetaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2-Nitrophenyl)thio)acetaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The thio group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Nitrophenyl)thio)acetic acid
- 2-((2-Aminophenyl)thio)acetaldehyde
- 2-((2-Nitrophenyl)thio)ethanol
Uniqueness
2-((2-Nitrophenyl)thio)acetaldehyde is unique due to the presence of both a nitro group and a thioacetaldehyde moiety. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C8H7NO3S |
---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
2-(2-nitrophenyl)sulfanylacetaldehyde |
InChI |
InChI=1S/C8H7NO3S/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-5H,6H2 |
InChI Key |
BJOUEXYWQFRIRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.